molecular formula C13H15BrO2 B185126 Cyclohexyl 4-bromobenzoate CAS No. 143675-91-6

Cyclohexyl 4-bromobenzoate

Cat. No.: B185126
CAS No.: 143675-91-6
M. Wt: 283.16 g/mol
InChI Key: XCSPVCCMBFLCQT-UHFFFAOYSA-N
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Description

Cyclohexyl 4-bromobenzoate is an ester derivative of 4-bromobenzoic acid and cyclohexanol, characterized by a brominated aromatic ring and a cyclohexyloxy group. It serves as a versatile intermediate in organic synthesis, particularly in metallaphotoredox-catalyzed cross-coupling reactions. For example, cyclohexyl fragments derived from this compound have been coupled with methyl 4-bromobenzoate to generate structurally complex adducts with high diastereomeric ratios (>20:1), demonstrating its utility in stereoselective synthesis . While its direct biological activity remains underexplored in the provided literature, structurally analogous compounds with cyclohexyl motifs exhibit significant pharmacological properties, such as enzyme inhibition and selectivity modulation .

Properties

CAS No.

143675-91-6

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

cyclohexyl 4-bromobenzoate

InChI

InChI=1S/C13H15BrO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2

InChI Key

XCSPVCCMBFLCQT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Bromobenzoate

  • Structure : Differs by a methyl ester group instead of a cyclohexyloxy moiety.
  • Applications : Widely used in cross-coupling reactions (e.g., with substituted cyclohexyl oxalates) to yield adducts with useful synthetic yields and stereochemical control (d.r. >20:1) .
  • Reactivity : The methyl ester group may offer faster reaction kinetics compared to bulkier cyclohexyl derivatives due to reduced steric hindrance.

(Bromomethyl)cyclohexane

  • Structure : A brominated cyclohexane derivative lacking the aromatic ester functionality.
  • Applications : Primarily serves as an alkylating agent rather than a coupling partner. Its reactivity is dominated by the bromomethyl group, enabling nucleophilic substitutions .

Ethyl 4-(4-Bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate

  • Structure: Features a cyclohexenone core with multiple aromatic substituents, contrasting with the simpler ester backbone of cyclohexyl 4-bromobenzoate.
  • Crystallography : Exhibits a distorted half-chair conformation in the cyclohexene ring and weak intermolecular interactions (C–H···π), influencing its solid-state packing .

Data Tables

Table 1: Physical Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
This compound C₁₃H₁₅BrO₂ 283.16 Not reported
4-Bromobenzoic acid C₇H₅BrO₂ 201.02 255
Methyl 4-bromobenzoate C₈H₇BrO₂ 215.05 Not reported
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Not reported

Q & A

Basic: What safety protocols should be followed when handling Cyclohexyl 4-bromobenzoate in laboratory settings?

Answer:
Researchers must adhere to stringent safety measures due to the brominated aromatic structure, which may pose hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove integrity before use, as penetration times for brominated compounds can vary .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust. Respiratory protection (e.g., NIOSH-approved masks) is required if high concentrations are present .
  • Storage: Keep away from oxidizers, strong acids/bases, and high temperatures. Store in sealed containers labeled with hazard warnings .
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste. Avoid aqueous discharge due to potential environmental persistence .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
The esterification of 4-bromobenzoic acid with cyclohexanol is a standard approach:

Acid Activation: Use thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) to convert 4-bromobenzoic acid to its acyl chloride or activated ester intermediate .

Esterification: React the activated acid with cyclohexanol in anhydrous conditions (e.g., dichloromethane or THF). Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency.

Purification: Isolate the product via recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms molecular structure (e.g., aromatic protons at δ 7.4–8.0 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .
  • Infrared Spectroscopy (IR): Detect ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and C-Br bonds at ~600 cm⁻¹.
  • X-ray Diffraction (XRD): Resolve crystal structure and identify polymorphs (if present) by analyzing unit cell parameters and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC): Determine melting points and thermal stability, crucial for identifying polymorphic forms .

Advanced: How do polymorphic forms of this compound influence its mechanical and chemical properties?

Answer:
Polymorphs can exhibit drastically different behaviors, as observed in structurally similar brominated esters :

  • Mechanical Properties:
    • Form I (Plastic): Sustains irreversible deformation under stress.
    • Form II (Elastic): Returns to original shape after force removal.
    • Form III (Brittle): Fractures with minimal strain.
  • Characterization: Use XRD to identify lattice packing and DSC to detect thermal transitions. For example, reversible bending in elastic polymorphs correlates with low-energy crystal slip planes .
  • Implications: Polymorph selection impacts applications in materials science (e.g., flexible electronics vs. rigid coatings).

Advanced: How can researchers resolve contradictions in reactivity data for this compound?

Answer:
Contradictions may arise from impurities, solvent effects, or reaction conditions. Mitigation strategies include:

  • Controlled Replication: Repeat experiments under inert atmospheres (e.g., N₂/Ar) to exclude moisture/oxygen interference .
  • Cross-Validation: Combine kinetic studies (e.g., UV-Vis monitoring) with computational modeling (DFT or MD simulations) to validate reaction pathways .
  • Advanced Analytics: Employ LC-MS or GC-MS to detect side products and trace byproducts that may skew results .

Advanced: What design principles apply to coordination complexes incorporating this compound as a ligand?

Answer:
The 4-bromobenzoate anion acts as a monodentate or bridging ligand in metal complexes:

  • Coordination Geometry: In zinc(II) complexes, the ligand binds via the carboxylate oxygen, forming distorted octahedral geometries (e.g., [Zn(phen)₂(C₇H₄BrO₂)(H₂O)]⁺) .
  • Supramolecular Interactions: π-π stacking between aromatic rings and hydrogen bonding (O–H⋯O) stabilize 3D networks. These interactions are critical for designing functional materials (e.g., MOFs) .
  • Synthetic Optimization: Adjust metal-to-ligand ratios and counterion selection (e.g., nitrate vs. perchlorate) to control crystallinity and solubility.

Advanced: How does computational modeling enhance understanding of this compound’s stability and reactivity?

Answer:

  • Reaction Pathways: Density Functional Theory (DFT) predicts activation energies for ester hydrolysis or bromine substitution reactions. For example, cyclohexylperoxy radical formation (via H-abstraction) mirrors low-temperature alkane oxidation mechanisms .
  • Thermodynamic Stability: Molecular dynamics (MD) simulations assess conformational flexibility of the cyclohexyl group, which affects aggregation behavior in solution .
  • Spectroscopic Predictions: IR and NMR chemical shifts calculated via quantum mechanics (QM) validate experimental data and assign ambiguous peaks .

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